Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate

Catalog No.
S13788824
CAS No.
M.F
C10H10N2O2
M. Wt
190.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxy...

Product Name

Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate

IUPAC Name

methyl 2-(prop-2-ynylamino)pyridine-4-carboxylate

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

InChI

InChI=1S/C10H10N2O2/c1-3-5-11-9-7-8(4-6-12-9)10(13)14-2/h1,4,6-7H,5H2,2H3,(H,11,12)

InChI Key

JWUGNFJOXUJBCO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=C1)NCC#C

Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate is a pyridine derivative characterized by a pyridine ring with a methyl ester group at the 4-position and a prop-2-yn-1-ylamino group at the 2-position. Its molecular formula is C10H10N2O2C_{10}H_{10}N_{2}O_{2}, and it has a molecular weight of 190.20 g/mol. The compound is recognized for its unique structural features that contribute to its chemical and biological properties, making it an interesting subject for research in various scientific fields .

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved with lithium aluminum hydride, leading to the formation of amines.

Nucleophilic Substitution: The prop-2-yn-1-ylamino group can be substituted by other nucleophiles, allowing for the synthesis of various pyridine derivatives.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Lithium aluminum hydride in dry ether.
  • Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Research indicates that Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate exhibits potential biological activities, particularly as a ligand in biochemical assays. It has been explored for its antiviral and anticancer properties, suggesting it may have therapeutic applications. The compound's mechanism of action involves interactions with specific molecular targets, potentially acting as a photosensitizer that generates reactive oxygen species (ROS), which can affect various biological processes.

The synthesis of Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate typically involves the following steps:

  • Formation of Intermediate: Reacting 2-aminopyridine with propargyl bromide in the presence of a base such as potassium carbonate, usually conducted in an organic solvent like acetonitrile under reflux conditions.
  • Esterification: The resulting intermediate is then esterified using methyl chloroformate to yield the final product.

In industrial settings, similar synthetic routes are optimized for larger-scale production, often employing continuous flow reactors and automated systems to enhance yield and purity .

Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate finds applications across various fields:

Chemistry: Serves as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its role as a ligand in biochemical assays.

Medicine: Explored for potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in developing advanced materials with specific properties.

Studies on the interaction of Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate with biological molecules reveal its potential as a photosensitizer. This property allows it to generate reactive oxygen species upon exposure to light, which can interact with cellular components, leading to various biochemical effects. These interactions are crucial for understanding its therapeutic potential and mechanisms of action in biological systems.

Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure Features
4-DimethylaminopyridineContains dimethylamino group, known for catalytic activity in esterifications .
Methyl 4-amino-pyridineSimilar pyridine structure but lacks the propynyl substitution .
3-Amino-pyridineAnother pyridine derivative but with different substitution patterns .

Uniqueness

Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological properties compared to the similar compounds listed above. Its ability to act as a photosensitizer and generate reactive oxygen species further distinguishes it within this class of compounds .

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

190.074227566 g/mol

Monoisotopic Mass

190.074227566 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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